molecular formula C8H18O3 B058259 1,1,2-Triethoxyethane CAS No. 4819-77-6

1,1,2-Triethoxyethane

Cat. No.: B058259
CAS No.: 4819-77-6
M. Wt: 162.23 g/mol
InChI Key: VNSJUZIHZNZLKM-UHFFFAOYSA-N
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Description

1,1,2-Triethoxyethane is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid that is often used as an intermediate in organic synthesis. The compound is also known by its systematic name, ethane, 1,1,2-triethoxy- . It has a molecular weight of 162.23 g/mol and is characterized by its three ethoxy groups attached to an ethane backbone .

Mechanism of Action

Target of Action

1,1,2-Triethoxyethane, also known as Triethyl orthoacetate, is primarily used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but it interacts with other molecules in chemical reactions.

Mode of Action

The compound acts as a reagent in organic synthesis, participating in various chemical reactions. For instance, it can be used for the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also participates in the Johnson–Claisen rearrangement reaction to produce Ethyl alk-4-enoates .

Biochemical Pathways

This compound is involved in several chemical synthesis pathways. For example, it has been used in the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It’s also used in the synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines .

Pharmacokinetics

As a chemical reagent, this compound doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pharmaceuticals. Its physical properties such as boiling point (142 °c), density (0885 g/mL at 25 °C), and refractive index (n20/D 1396) influence its behavior in chemical reactions .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds. For example, it can lead to the formation of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also contributes to the formation of Ethyl alk-4-enoates through the Johnson–Claisen rearrangement reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Triethoxyethane can be synthesized through the reaction of acetaldehyde diethyl acetal with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the triethoxy compound .

Industrial Production Methods

In industrial settings, this compound is produced by the acid-catalyzed reaction of acetaldehyde with ethanol. The process involves the use of a strong acid, such as sulfuric acid , to catalyze the reaction and drive the formation of the desired product. The reaction mixture is then distilled to separate the this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Triethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2-Triethoxyethane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Trimethoxyethane: Similar in structure but with methoxy groups instead of ethoxy groups.

    1,1,1-Triethoxyethane: Differing in the position of the ethoxy groups.

    Methoxyacetaldehyde dimethyl acetal: Another acetal derivative with methoxy groups.

Uniqueness

1,1,2-Triethoxyethane is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity. Its ability to undergo hydrolysis and oxidation reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1,1,2-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSJUZIHZNZLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10197455
Record name 1,1,2-Triethoxyethane
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4819-77-6
Record name 1,1,2-Triethoxyethane
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Record name 1,1,2-Triethoxyethane
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Record name 1,1,2-Triethoxyethane
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Record name 1,1,2-triethoxyethane
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Synthesis routes and methods

Procedure details

A sealed tube was charged with 2-bromo-1,1-diethoxy-ethane (3.82 mL, 25.4 mmol) and sodium ethoxide (16.44 g, 50.7 mmol). The tube was sealed, heated to 120° C. and stirred overnight. The sealed tube was cooled to room temperature and the contents are dissolved in DCM and washed with water twice. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo to give 1,1,2-triethoxy-ethane, which was taken into the next step without further purification. A portion (1.00 g, 6.16 mmol) was dissolved in THF (4 mL) at 0° C. and 5M aqueous HCl (2.5 mL, 12.3 mmol) was added. The reaction mixture was left to stir at room temperature for 1.5 hrs. The mixture was taken up in DCM and washed with water once. The aqueous layer was extracted twice with DCM. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford ethoxy-acetaldehyde, which was taken into the next step with no further purification.
Quantity
3.82 mL
Type
reactant
Reaction Step One
Quantity
16.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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